molecular formula C15H12O2 B14162186 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole CAS No. 51003-16-8

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole

Cat. No.: B14162186
CAS No.: 51003-16-8
M. Wt: 224.25 g/mol
InChI Key: IHBMGIUAQDCALO-SREVYHEPSA-N
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Description

5-[(Z)-2-Phenylethenyl]-1,3-benzodioxole (CAS 51003-16-8) is a benzodioxole derivative characterized by a styrenyl substituent in the Z-configuration at the 5-position of the 1,3-benzodioxole ring. Its molecular formula is C₁₅H₁₂O₂, with a molecular weight of 236.26 g/mol. This compound is also known by synonyms such as 3,4-methylenedioxy-β-nitrostyrene and 5-nitrovinyl-1,3-benzodioxole, though its nitro-substituted variants are distinct in reactivity and applications .

Properties

CAS No.

51003-16-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole

InChI

InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6-

InChI Key

IHBMGIUAQDCALO-SREVYHEPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with phenylacetylene under specific conditions. The reaction is catalyzed by a palladium complex, and the Z-configuration of the product is achieved through careful control of the reaction parameters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Stereochemical Influence : The Z-configuration in both 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole and alpha-isosafrole may affect metabolic pathways. For example, alpha-isosafrole’s cis-propenyl group correlates with restricted usage in consumer products .
  • Functional Group Contrasts: Unlike pinosylvin (a diol derivative of resorcinol), 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole’s methylenedioxy group reduces hydrogen-bonding capacity, likely altering solubility and membrane permeability .

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